molecular formula C21H23BrN2O4 B4045110 1-(4-Bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pyrrolidine-2,5-dione

Cat. No.: B4045110
M. Wt: 447.3 g/mol
InChI Key: FZGPDXOSQWTSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-3-{2-(3,4-dimethoxyphenyl)ethylamino}pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, and a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-{2-(3,4-dimethoxyphenyl)ethylamino}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the bromophenyl and dimethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization, to form the final product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-{2-(3,4-dimethoxyphenyl)ethylamino}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve desired outcomes.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in a variety of functionalized derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-{2-(3,4-dimethoxyphenyl)ethylamino}pyrrolidine-2,5-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.

    Medicine: Potential therapeutic applications include its use as a lead compound for designing drugs targeting specific diseases.

    Industry: It may be utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-{2-(3,4-dimethoxyphenyl)ethylamino}pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Bromophenyl)-3-{2-(3,4-dimethoxyphenyl)ethylamino}pyrrolidine-2,5-dione stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

  • 1-(4-Chlorophenyl)-3-{2-(3,4-dimethoxyphenyl)ethylamino}pyrrolidine-2,5-dione
  • 1-(4-Fluorophenyl)-3-{2-(3,4-dimethoxyphenyl)ethylamino}pyrrolidine-2,5-dione
  • 1-(4-Methylphenyl)-3-{2-(3,4-dimethoxyphenyl)ethylamino}pyrrolidine-2,5-dione

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O4/c1-23(11-10-14-4-9-18(27-2)19(12-14)28-3)17-13-20(25)24(21(17)26)16-7-5-15(22)6-8-16/h4-9,12,17H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGPDXOSQWTSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pyrrolidine-2,5-dione
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1-(4-Bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pyrrolidine-2,5-dione
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1-(4-Bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pyrrolidine-2,5-dione
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1-(4-Bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pyrrolidine-2,5-dione
Reactant of Route 5
1-(4-Bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pyrrolidine-2,5-dione

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